Product packaging for Desflurane(Cat. No.:CAS No. 57041-67-5)

Desflurane

Cat. No.: B1195063
CAS No.: 57041-67-5
M. Wt: 168.04 g/mol
InChI Key: DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Description

Historical Context of Halogenated Ether Anesthetics Research

The history of inhalational anesthetics dates back to the mid-19th century with the introduction of diethyl ether in 1846, followed by chloroform (B151607) in 1847. These early agents, while revolutionary for enabling pain-free surgery, had significant drawbacks, including flammability (diethyl ether) and toxicity (chloroform). wikipedia.orgnih.govasa.org.au The search for safer and more effective volatile substances continued, driven by the need for agents with rapid induction and emergence characteristics and limited side effects. nih.gov

A significant turning point occurred in the 1950s with the development of halogenated agents. Halothane (B1672932), a halogenated hydrocarbon, was introduced in 1956 and quickly gained popularity due to its ease of use and improved safety profile compared to earlier agents like chloroform and trichloroethylene. wikipedia.orgasa.org.auresearchgate.netnysora.com The late 1950s and onwards saw the introduction of halogenated ethers such as enflurane (B1671288) and isoflurane (B1672236), further improving anesthetic practice. wikipedia.org Isoflurane, introduced in the 1980s, offered advantages like decreased hepatotoxicity risk and better hemodynamic stability compared to halothane. wikipedia.org

Research in the 1960s, notably by Ross Terrell's team, involved synthesizing hundreds of halogenated compounds specifically for their anesthetic properties. researchgate.net This extensive research paved the way for the development of newer agents, including those exclusively halogenated with fluorine, which offered greater stability and resistance to metabolism. nysora.comnih.gov

Evolution of Desflurane as a Research Subject

This compound (1,2,2,2-tetrafluoroethyl difluoromethyl ether) was initially synthesized in the 1970s, emerging from the ongoing research into halogenated ethers. nysora.comnih.gov Its structure is similar to isoflurane, with a key difference being the substitution of a chlorine atom with a fluorine atom. nysora.comnih.govtaylorandfrancis.com This structural modification significantly impacts its physical properties, particularly its low solubility in blood, which became a central focus of early research. nih.govgrandviewresearch.com

The low blood-gas partition coefficient of this compound was quickly identified as a property that would lead to faster alveolar equilibration and a more rapid increase in end-tidal concentration compared to agents like isoflurane. impactfactor.org This suggested the potential for rapid anesthetic induction and, crucially, rapid emergence from anesthesia, making it a subject of significant interest for procedures requiring quick recovery. nih.govgrandviewresearch.comresearchgate.nettowardshealthcare.com

Early research also highlighted challenges associated with this compound, such as its high vapor pressure requiring specialized heated vaporizers for precise delivery. nih.govtaylorandfrancis.comresearchgate.net Despite these challenges, its favorable pharmacokinetic properties, particularly rapid wash-in and wash-out, fueled its evolution as a research subject aimed at understanding and leveraging these characteristics in various surgical settings. nih.govgrandviewresearch.comtowardshealthcare.com Studies compared this compound to other volatile agents like isoflurane and sevoflurane (B116992) to quantify differences in equilibration time, emergence profiles, and other relevant parameters under varying conditions, such as low-flow anesthesia. impactfactor.orgipinnovative.com

Current Research Landscape and Fundamental Gaps for this compound

The current research landscape for this compound is characterized by ongoing investigations into its properties and comparisons with other anesthetic agents, alongside a growing focus on its environmental impact. While its rapid onset and offset remain valuable characteristics, particularly in specific patient populations or surgical contexts, research is also addressing certain limitations and exploring alternative approaches. grandviewresearch.comtowardshealthcare.com

Research continues to explore the fundamental mechanisms of action of inhalational anesthetics, including this compound, which are still not fully understood. nih.govdrugbank.com Studies delve into its interactions with ion channels and potential effects on the membrane bilayer. nih.govgpatindia.com

A significant area of current research involves comparing this compound with other agents like sevoflurane and propofol (B549288) (an intravenous anesthetic) regarding various outcomes, although consistent trends are not always observed, particularly concerning cognitive function. researchgate.netipinnovative.com For instance, research comparing this compound and sevoflurane at equivalent minimum alveolar concentrations (MAC) has indicated differences in hypnotic potency and recovery times, with this compound potentially offering faster emergence. ipinnovative.com

However, a prominent aspect of the current research landscape is the environmental impact of this compound. As a halogenated ether, it is a greenhouse gas with a high global warming potential (GWP). wikipedia.orgwikipedia.orglu.seresearchgate.net Research indicates that this compound has a significantly higher GWP compared to sevoflurane and isoflurane. wikipedia.orglu.seresearchgate.netacs.org This has led to a growing focus on identifying lower-GWP alternatives and exploring strategies to mitigate the environmental impact of anesthetic gases, including potential bans or restrictions on this compound use in some regions. lu.seresearchgate.net

Fundamental research gaps for this compound exist in several areas. While its rapid pharmacokinetics are well-established, a complete understanding of its long-term effects, particularly concerning neurocognitive outcomes, remains an area requiring further investigation. researchgate.net The precise molecular interactions underlying its anesthetic effects are still being elucidated. Furthermore, research is needed to fully explore and develop environmentally more sustainable anesthetic practices, which may involve further research into alternative agents or gas capture and recycling technologies. wikipedia.orgtowardshealthcare.comlu.seresearchgate.netbusinessresearchinsights.com The development of new this compound formulations with reduced environmental impact is also an emerging area of research. businessresearchinsights.com

The physicochemical properties of this compound are crucial to understanding its behavior and research focus.

PropertyValueSource
Molecular Weight168.04 g/mol gpatindia.comnih.gov
Physical AppearanceColourless liquid gpatindia.com
Boiling Point22.8 °C / 23.5 °C nih.govgpatindia.com
Vapor Pressure (at 20 °C)681 mm Hg nih.gov
Solubility in WaterPoor gpatindia.com
Blood-Gas Partition Coefficient0.42 nih.gov
Octanol/Water Partition Coefficient1.9 gpatindia.com
Number of Chiral Centers1 gpatindia.com
Global Warming Potential (100-year horizon)2540 acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H2F6O B1195063 Desflurane CAS No. 57041-67-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethoxy)-1,1,1,2-tetrafluoroethane
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InChI

InChI=1S/C3H2F6O/c4-1(3(7,8)9)10-2(5)6/h1-2H
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InChI Key

DPYMFVXJLLWWEU-UHFFFAOYSA-N
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Canonical SMILES

C(C(F)(F)F)(OC(F)F)F
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Molecular Formula

C3H2F6O
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DSSTOX Substance ID

DTXSID80866606
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Molecular Weight

168.04 g/mol
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Physical Description

Liquid, COLOURLESS LIQUID., Colorless liquid.
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Boiling Point

23.5 °C, 23.5 °C, 74.3 °F
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Solubility

Negligible, 3.54e+00 g/L, Solubility in water: poor
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Density

1.44, Relative density (water = 1): 1.5
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Vapor Density

1.44
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Vapor Pressure

88.53 kPa at 20 °C; approximately 700 mm Hg at 22-23 °C, Vapor pressure, kPa at 20 °C: 89, 700 mmHg@71.6 °F
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Color/Form

Liquid

CAS No.

57041-67-5
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Theoretical Frameworks of Desflurane Action

Re-evaluation of the Meyer-Overton Lipid Hypothesis in Desflurane Research

The Meyer-Overton hypothesis, one of the earliest theories of anesthetic action, posited a direct correlation between the potency of an anesthetic and its solubility in lipids. wikipedia.orgnih.govmdpi.com This observation suggested that anesthetics function by nonspecifically dissolving into and altering the physical properties of the lipid bilayer of neuronal membranes. wikipedia.orgmdpi.comdrugbank.com Historically, this was thought to involve processes like membrane fluidization or expansion. nih.gov

Modern research, while still acknowledging the importance of the lipid environment, has significantly refined this view. The focus has shifted from a nonspecific disruption of the entire membrane to more subtle alterations of the lipid matrix that surrounds and influences transmembrane proteins. wikipedia.orgresearchgate.net This contemporary lipid hypothesis suggests that anesthetics like this compound don't act directly on protein targets but rather perturb the specialized lipid environments at the protein-lipid interface, which in turn modulates protein function. wikipedia.org

However, the classic lipid hypothesis faces challenges. For instance, enantiomers of anesthetics like this compound have identical lipid solubilities but can exhibit different potencies, a finding that points toward stereospecific interactions with chiral protein targets. cambridge.org Furthermore, studies have shown that the changes in membrane fluidity caused by clinical concentrations of anesthetics are minimal and can be replicated by a small temperature increase of about 1°C, which does not induce anesthesia. wikipedia.org

Molecular dynamics simulations provide further insight, demonstrating that this compound's partitioning into the lipid phase has distinct structural consequences. These simulations show a decrease in lipid order and bilayer thickness, coupled with an increase in the area-per-lipid and lateral mobility of lipids. researchgate.net This leads to a marked reduction in the mechanical stiffness of the membrane, an effect that correlates strongly with the compound's hydrophobicity. researchgate.net Rather than causing a general "fluidization," this compound appears to introduce a level of disorder that may indirectly affect the function of embedded ion channels and receptors. drugbank.com

ParameterEffect of this compound Partitioning in Lipid BilayerReference
Lipid OrderDecrease researchgate.net
Bilayer ThicknessDecrease researchgate.net
Area-per-LipidIncrease researchgate.net
Lipid Lateral MobilityIncrease researchgate.net
Membrane Mechanical StiffnessMarked Reduction researchgate.net

Protein-Based Theories of Anesthetic Action Applied to this compound

Growing evidence has shifted the focus of anesthetic research from lipids to proteins as the primary targets of action. nih.govcambridge.org This theory posits that anesthetics like this compound bind directly to specific sites on membrane proteins, particularly ligand-gated and voltage-gated ion channels, to exert their effects. wikipedia.orgcambridge.org The fact that proteins contain lipophilic domains helps to reconcile the enduring importance of the Meyer-Overton correlation. nih.gov

Key protein targets for this compound include:

GABA-A Receptors : this compound is known to be a positive allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, which are the primary mediators of inhibitory neurotransmission in the brain. drugbank.comnih.govpatsnap.comresearchgate.net It enhances the receptor's function, increasing the influx of chloride ions and causing hyperpolarization of neurons, thus reducing their excitability. nih.govpatsnap.com While the exact binding sites for volatile anesthetics are still being fully elucidated, they are thought to be located within the transmembrane domains at interfaces between the receptor's subunits. nih.govnih.gov

NMDA Receptors : this compound acts as an antagonist of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission. drugbank.comrsds.orgnih.govwikipedia.org It inhibits the function of these receptors in a reversible, concentration-dependent, and noncompetitive manner. rsds.orgnih.gov Studies on recombinantly expressed NMDA receptors have shown that this compound inhibits both NR1/NR2A and NR1/NR2B subtypes, suggesting its primary site of action may be on the NR1 subunit. rsds.orgnih.gov

Two-Pore Domain Potassium (K2P) Channels : These channels contribute to the background "leak" potassium currents that help establish the resting membrane potential of neurons. nih.govbohrium.comiasp-pain.org this compound activates certain K2P channels, leading to an efflux of potassium, which hyperpolarizes the neuron and decreases its excitability. patsnap.comnih.gov This action is considered a potential contributor to the anesthetic state. nih.gov

Voltage-Gated Ion Channels : Research indicates that this compound modulates the function of various voltage-gated channels. It has been shown to disrupt the function of neuronal voltage-gated sodium channel (VGSC) subtypes by enhancing inactivation. biorxiv.orgpnas.org Additionally, this compound has demonstrated both stimulatory and inhibitory effects on human voltage-gated potassium (Kv1.5) channels, depending on the degree of membrane depolarization. nih.gov It appears to preferentially affect these potassium channels when they are in an open state. nih.gov

The specificity of these interactions is highlighted by mutagenesis studies, which have shown that single amino acid changes in a protein's sequence can eliminate the effects of an anesthetic, providing strong evidence against a nonspecific lipid-based mechanism. cambridge.org

Multi-Target Hypothesis and this compound's Interactions with Multiple Receptors

The unitary hypothesis of anesthesia, which proposed a single, universal mechanism of action, has largely been supplanted by the multi-target hypothesis. nih.gov This framework posits that the state of general anesthesia is not the result of an effect on a single molecular target, but rather the cumulative effect of a drug's actions on multiple, distinct protein targets throughout the central nervous system. drugbank.com

This compound's activity profile provides strong support for this hypothesis. As detailed previously, it modulates a range of functionally different and structurally diverse ion channels. drugbank.com It enhances the function of inhibitory receptors like GABA-A and glycine (B1666218) receptors, while simultaneously inhibiting the function of excitatory receptors such as NMDA receptors. drugbank.comnih.govrsds.orgnih.gov Furthermore, it modulates the activity of channels that set the baseline neuronal excitability, including two-pore domain potassium channels and various voltage-gated ion channels. patsnap.comnih.govnih.gov

Molecular TargetEffect of this compoundFunctional ConsequenceReference
GABA-A ReceptorsPositive Allosteric ModulatorEnhances Inhibition drugbank.comnih.govpatsnap.com
NMDA ReceptorsAntagonistReduces Excitation drugbank.comrsds.orgnih.gov
Glycine ReceptorsAgonistEnhances Inhibition drugbank.com
Two-Pore Domain K+ Channels (K2P)ActivatorReduces Neuronal Excitability patsnap.comnih.gov
Voltage-Gated Na+ ChannelsInhibitor (enhances inactivation)Reduces Neuronal Excitability biorxiv.orgpnas.org
Voltage-Gated K+ ChannelsModulator (stimulatory and inhibitory)Alters Neuronal Repolarization nih.gov
TRPA1 ChannelsActivatorMay contribute to pungency/nociception nih.gov

Computational Models and Simulations of this compound Interactions with Biological Structures

Computational modeling and molecular dynamics (MD) simulations have become indispensable tools for investigating the molecular mechanisms of anesthesia at an atomic level. nih.govnih.govnih.gov These methods allow researchers to visualize and analyze the dynamic interactions between this compound and its putative targets, such as lipid membranes and proteins, which are often difficult to capture with experimental techniques alone. mdpi.comuci.edu

MD simulations have been used to explore this compound's behavior within lipid bilayers. These studies confirm that this compound partitions into the membrane, where it alters the physical properties of the lipids, such as decreasing their order and increasing their lateral mobility. researchgate.net This provides a molecular basis for the re-evaluated lipid hypothesis, suggesting an indirect mechanism of action on membrane-embedded proteins. researchgate.net

Simulations are also employed to study the direct binding of this compound to proteins. tandfonline.com For example, MD simulations have been used to determine interaction hotspots on proteins like tubulin, identifying weak, Van der Waals-type interactions occurring within hydrophobic pockets. tandfonline.com Such studies can predict potential binding sites and estimate binding affinities, guiding further experimental work like site-directed mutagenesis. nih.gov

In addition to classical MD, quantum-chemical modeling offers a more detailed description of the interactions. nih.gov These methods can analyze intermolecular forces with greater precision, which is crucial given the weak and nonspecific nature of anesthetic binding. nih.govacs.org Quantum mechanical approaches are particularly useful for understanding phenomena like hydrogen bonds, which are poorly described by classical force fields. nih.gov By applying these computational techniques, researchers can build and refine models of how this compound interacts with specific amino acid residues within a binding pocket, providing a deeper understanding of its mechanism of action. researchgate.net

Molecular Mechanisms of Desflurane Interaction

Desflurane Modulation of Ion Channels

Ion channels, critical for regulating neuronal excitability and synaptic transmission, are considered primary targets for the action of volatile anesthetics like this compound. nih.govpatsnap.comnih.gov this compound interacts with a variety of these channels, including both ligand-gated and voltage-gated types, leading to altered ion flow across neuronal membranes. nih.govpatsnap.comnih.govalfa-chemistry.comciteab.com

Ligand-Gated Ion Channels

Ligand-gated ion channels are a class of transmembrane proteins that open or close in response to the binding of a specific chemical messenger (ligand). This compound modulates the function of several key ligand-gated ion channels involved in both inhibitory and excitatory neurotransmission. wikipedia.orgnih.govpatsnap.compharmacologyeducation.org

Gamma-aminobutyric acid type A (GABA-A) receptors are the primary mediators of fast inhibitory neurotransmission in the mammalian central nervous system. patsnap.comnih.gov They are ligand-gated chloride channels that, upon activation by the neurotransmitter GABA, increase chloride influx into neurons, leading to hyperpolarization and reduced excitability. patsnap.com this compound acts as a positive allosteric modulator of GABA-A receptors, meaning it enhances the effect of GABA binding, thereby increasing the frequency or duration of channel opening and augmenting inhibitory neurotransmission. wikipedia.orgdrugbank.compatsnap.compharmacologyeducation.org This potentiation of GABA-A receptor activity is considered a significant contributor to the sedative and anesthetic effects of this compound. patsnap.com Research findings indicate that this compound potentiates GABA-A currents. wikipedia.org

Glycine (B1666218) receptors (GlyRs) are another class of ligand-gated chloride channels that mediate fast inhibitory neurotransmission, particularly in the spinal cord and brainstem. nih.govphysiology.org Like GABA-A receptors, GlyRs are members of the cys-loop superfamily of ligand-gated ion channels. nih.gov this compound is known to act as a positive allosteric modulator of glycine receptors, enhancing their activity and increasing chloride influx. wikipedia.orgdrugbank.compharmacologyeducation.org This potentiation of glycinergic inhibition likely contributes to the muscle relaxation and possibly the analgesic effects associated with this compound. wikipedia.orgphysiology.org Studies have shown that volatile anesthetics, including this compound, potentiate glycine receptor currents. pharmacologyeducation.orgnih.gov

N-methyl-D-aspartate (NMDA) receptors are a type of glutamate (B1630785) receptor, the primary mediators of excitatory neurotransmission in the central nervous system. wikipedia.orgresearchmap.jp NMDA receptors are ligand-gated ion channels that are permeable to calcium and sodium ions upon activation by glutamate and glycine (as a co-agonist). This compound acts as a negative allosteric modulator or antagonist of NMDA receptors, meaning it inhibits their function. drugbank.compatsnap.compharmacologyeducation.org By reducing excitatory neurotransmission mediated by NMDA receptors, this compound contributes to its anesthetic effects, including amnesia and possibly analgesia. patsnap.comresearchmap.jp Clinically relevant concentrations of this compound have been shown to inhibit NMDA receptors in a reversible, dose-dependent, and voltage-insensitive manner. rsds.orgresearchgate.net Inhibition at 3 MAC (Minimum Alveolar Concentration) was reported as 87% ± 8% for NR1/NR2A receptors and 76% ± 7% for NR1/NR2B receptors. researchgate.net The half-maximal inhibitory concentration (IC50) for this compound at NR1/NR2A receptors was calculated as 1.18 ± 0.03 MAC, and at NR1/NR2B receptors as 1.22 ± 0.08 MAC. rsds.orgresearchgate.net These findings suggest that volatile anesthetics have their primary site of action on the NR1 subunit of the NMDA receptor. rsds.org

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. They are found in both the central and peripheral nervous systems and are involved in various functions, including neuromuscular transmission and synaptic plasticity. This compound is generally reported to inhibit nicotinic acetylcholine receptors. wikipedia.orgpharmacologyeducation.orgresearchgate.net This inhibition may contribute to muscle relaxation and potentially to the amnesic effects of this compound. wikipedia.orgresearchgate.netopenanesthesia.org Inhaled anesthetics produce dose-dependent relaxation of skeletal and smooth muscle by inhibiting nicotinic acetylcholine receptors. openanesthesia.org Neuronal nicotinic acetylcholine receptors are reported to be more sensitive to anesthetics than their muscle counterparts, with the exception of the α7 receptor. researchgate.net The main effect of anesthetic agents on nicotinic acetylcholine receptors is inhibitory. researchgate.net

Voltage-Gated Ion Channels

Voltage-gated ion channels open or close in response to changes in the electrical potential across the cell membrane. These channels are crucial for the generation and propagation of action potentials and the regulation of neuronal excitability. This compound modulates the function of various voltage-gated ion channels, including voltage-gated sodium, potassium, and calcium channels. nih.govpatsnap.comalfa-chemistry.comciteab.comdoi.org

This compound, along with other halogenated inhaled anesthetics, inhibits voltage-gated Na+ channels (Nav) in a concentration- and voltage-dependent manner at clinical concentrations. nih.gov This inhibition is implicated in the synaptic actions of volatile anesthetics. nih.gov At equi-anesthetic concentrations, this compound showed greater inhibition of peak Na+ current in Nav1.4 channels compared to other anesthetics like halothane (B1672932), enflurane (B1671288), isoflurane (B1672236), and sevoflurane (B116992) from a physiological holding potential (-80 mV). nih.gov this compound also produced the largest negative shift in the voltage-dependence of fast inactivation, consistent with more prominent voltage-dependent effects. nih.gov This suggests that this compound may preferentially interact with the inactivated state of the NaV1.4 channel. nih.gov

Research findings on the modulation of voltage-gated ion channels by this compound include:

Channel TypeThis compound EffectNotesSource
Voltage-Gated Na+ ChannelsInhibition (concentration- and voltage-dependent)Greater inhibition of peak current at -80 mV compared to some other anesthetics; large negative shift in voltage-dependence of fast inactivation. nih.gov
Voltage-Gated K+ ChannelsInduction/PotentiationCan lead to membrane hyperpolarization and reduced excitability. drugbank.comdoi.org
Voltage-Gated Ca2+ ChannelsModulation (specific effects may vary by subtype)Contributes to altered neurotransmitter release and neuronal activity. nih.govpatsnap.comalfa-chemistry.comciteab.comnih.gov

Note: The specific subtypes of voltage-gated potassium and calcium channels modulated by this compound and the precise nature of these interactions can be diverse and are areas of ongoing research.

Potassium Channels (e.g., Two-Pore Domain Potassium Channels, KATP Channels)

This compound is known to affect potassium channels, which play a significant role in setting the resting membrane potential and regulating neuronal firing patsnap.compatsnap.complos.org. It is described as an inducer of potassium voltage-gated channels drugbank.com. Two-pore domain potassium (K2P) channels, which contribute to leak potassium currents and regulate neuronal excitability, are also targets for volatile anesthetics like this compound patsnap.comkent.ac.uk. Certain members of the TREK and TASK families of K2P channels are activated by general anesthetic agents kent.ac.uk. Specifically, hTRESK channels have shown high sensitivity to volatile anesthetics, including this compound, exhibiting stronger enhancement compared to other K2P channels kent.ac.uk.

ATP-dependent potassium (KATP) channels, located on both mitochondrial and sarcolemmal membranes, are also influenced by this compound, particularly in the context of myocardial protection binasss.sa.croaepublish.comresearchgate.net. This compound increases the activity of both mitochondrial and sarcolemmal KATP channels, with the protective effect on ischemic-reperfused myocardium mainly mediated by the former binasss.sa.cr. This compound stabilizes the open state of these channels, potentially through stimulating adenosine (B11128) receptors to activate protein kinase C (PKC) and increasing nitric oxide (NO) and reactive oxygen species (ROS) formation binasss.sa.cr. The opening of KATP channels can reduce cytosolic and mitochondrial Ca2+ overload, thereby improving myocardial survival binasss.sa.cr. Studies using selective inhibitors have indicated the involvement of both mitochondrial and sarcolemmal KATP channels in this compound-mediated preconditioning binasss.sa.cr.

This compound also interacts with large conductance Ca2+-activated potassium channels iarc.fr.

Sodium Channels

This compound affects sodium channels, which are essential for the initiation and propagation of action potentials plos.orgunimore.it. Inhaled anesthetics, including this compound, block presynaptic voltage-gated sodium channels, which can decrease glutamate release by inhibiting nerve terminal depolarization frontiersin.org. This inhibition of presynaptic sodium channels is considered critical for neuronal action potentials frontiersin.org.

Studies on heterologously expressed voltage-gated Na+ channels (Nav) in mammalian cells have shown that this compound has a notable effect on inhibiting peak Na+ current frontiersin.org. At clinically equipotent concentrations, this compound demonstrated a greater inhibition of peak Na+ current compared to other halogenated anesthetics like halothane, enflurane, isoflurane, and sevoflurane, when measured from a physiological holding potential nih.gov. This compound also produced a significant negative shift in the voltage-dependence of fast inactivation, consistent with its more prominent voltage-dependent effects nih.gov. This voltage-dependent inhibition of Nav function is a qualitatively similar effect observed with other halogenated anesthetics rupress.org. Inhibition of presynaptic Nav channels in the spinal cord is proposed to contribute to immobilization by reducing neurotransmitter release pnas.org.

Calcium Channels

This compound is also reported to inhibit certain calcium channels, which can prevent the release of neurotransmitters iarc.fr. Voltage-gated calcium channels are considered potential cellular targets for general anesthetics, mediating effects in the brain and spinal cord nih.gov. While studies on the effects of volatile anesthetics on various subtypes of voltage-gated calcium channels have sometimes shown inconsistent results, L-type calcium channels in human myocardium have been shown to be blocked by fluorinated anesthetics at low concentrations nih.gov. This compound inhibits calcium transporting ATPases drugbank.com.

This compound Effects on G Protein-Coupled Receptors (GPCRs)

This compound interacts with G protein-coupled receptors (GPCRs) researchgate.netbohrium.com. GPCRs are important targets for myocardial protection during ischemic postconditioning binasss.sa.cr. GPCRs can inhibit Ca2+ inward flow, regulate cellular metabolism, and activate KATP channels during ischemia binasss.sa.cr. This compound selectively enhances myocardial protection mediated by mitochondrial KATP channels through multiple PKC-coupled signaling pathways, which can be activated by GPCRs binasss.sa.cr. GPCRs involved include β1- and β2-adrenergic receptors and adenosine A1 receptors, with this compound mainly stimulating β-adrenergic receptors for preconditioning and postconditioning effects binasss.sa.cr.

This compound Interactions with Other Protein Targets (e.g., TRPA1 channels)

Beyond traditional ion channels and GPCRs, this compound interacts with other protein targets. The transient receptor potential ankyrin type 1 (TRPA1) ion channel is a principal sensory nerve target for volatile anesthetic agents biomolther.orgnih.gov. TRPA1 can be directly activated by this compound in a concentration-dependent manner biomolther.org. Exposure to this compound has been shown to elevate laryngeal C-fiber activity, which is suppressed by TRPA1 blockers biomolther.org. This compound-induced calcitonin gene-related peptide (CGRP) release was completely inhibited in TRPA1-deficient mice biomolther.org. While volatile anesthetics can activate TRPA1, they may also inhibit the activation of TRPA1 currents in response to specific ligands biomolther.orgnih.gov. This compound is among the pungent anesthetics that robustly activate TRPA1 nih.gov.

This compound also appears to bind to the D subunit of ATP synthase and NADH dehydrogenase iarc.fr.

Allosteric Modulation by this compound

This compound functions as an allosteric modulator of various receptors and ion channels wikipedia.org. It acts as a positive allosteric modulator of GABAA and glycine receptors drugbank.comwikipedia.orgekja.org. GABAA receptors are ligand-gated chloride channels that mediate inhibitory neurotransmission, and this compound enhances their activity, increasing chloride influx and hyperpolarization patsnap.compatsnap.com. Glycine receptors are also neurotransmitter-gated ion channels where binding of glycine increases chloride conductance, leading to hyperpolarization iarc.fr. Potentiation of glycine receptors is observed at low concentrations for volatile agents wfsahq.org.

This compound acts as a negative allosteric modulator of the nicotinic acetylcholine receptor wikipedia.orgekja.org. Inhaled anesthetics may act as positive and negative allosteric gating modifiers by interacting with hydrophobic pockets in ion channels jefferson.edu.

Direct Binding and Conformational Changes Induced by this compound

This compound is thought to exert its effects, at least in part, through direct binding to protein targets within hydrophobic cavities rupress.org. While studies using model proteins designed to mimic anesthetic binding sites on Cys-loop ligand-gated ion channels have shown that this compound does not cause the immediate fluorescence quenching seen with some other anesthetics (suggesting less direct quenching of tryptophan fluorescence), it still induces fast and slow components of fluorescence decay, indicating that it alters the conformation of these model proteins nih.gov. This suggests that this compound binding leads to changes in protein structure and function nih.gov.

Theoretical studies using molecular docking and dynamics simulations have investigated the interaction of this compound with proteins like hemoglobin and myoglobin, showing that this compound can induce conformational and binding energy changes mdpi.comresearchgate.net. These studies suggest that the selection of anesthetic agents can be critical based on their interaction and conformational effects on proteins mdpi.comresearchgate.net.

Cellular and Subcellular Effects of Desflurane

Desflurane Influence on Neuronal Excitability and Synaptic Transmission (in vitro/ex vivo models)

This compound significantly influences neuronal communication by altering both excitatory and inhibitory synaptic transmission and modifying neuronal firing patterns. Studies using rat cerebellar slices, for instance, have demonstrated these effects. researchgate.netnih.govunimore.it

Modulation of Excitatory Synaptic Transmission

Research indicates that this compound can modulate excitatory synaptic transmission. While some studies suggest a general suppression of excitatory transmission by general anesthetics, the specific effects of this compound can vary depending on the synapse and experimental conditions. nih.govnih.govresearchgate.net this compound has been shown to decrease the probability of eliciting spikes and the total number of emitted spikes in granule cells stimulated by mossy fibers in rat cerebellar slices. researchgate.netunimore.it This suggests a reduction in the efficacy of excitatory input to these neurons.

Data from studies on rat cerebellar granule cells (GrCs) illustrate the impact of this compound on excitatory postsynaptic currents (EPSCs) and excitatory postsynaptic potentials (EPSPs). unimore.it

Parameter Control This compound
Probability of Eliciting Spikes Higher Decreased
Total Number of Spikes Emitted Higher Decreased
EPSC Amplitude (evoked) Baseline Modulated
EPSP Amplitude (sub-threshold) Baseline Modulated

Note: Data is illustrative based on findings from rat cerebellar granule cells. Specific values may vary depending on experimental parameters. unimore.it

Enhancement of Inhibitory Synaptic Transmission

A prominent effect of this compound is the enhancement of inhibitory synaptic transmission, primarily mediated by GABAergic systems. researchgate.netnih.govunimore.it This potentiation of inhibition contributes significantly to the anesthetic state. In cerebellar granule cells, this compound strengthens synaptic inhibition, which counteracts membrane depolarization and contributes to the observed reduction in neuronal firing variability. researchgate.netnih.govunimore.it This enhancement of inhibition, alongside increased postsynaptic membrane excitability, leads to more regular and stereotyped neuronal firing. unimore.it

Impact on Neuronal Firing Patterns and Information Transfer

This compound alters neuronal firing patterns and consequently affects information transfer within neural circuits. Studies in rat cerebellar slices have shown that this compound synchronizes granule cell firing and reduces mutual information transfer in response to mossy fiber stimulation. researchgate.netnih.govunimore.it This suggests that while neuronal activity is not completely silenced, the way information is encoded and transmitted is significantly reshaped, resulting in a less informative neurotransmission. researchgate.netnih.govunimore.it

Parameter Effect of this compound (Cerebellar Granule Cells) Effect of this compound (Visual Cortex)
Neuronal Firing Synchronization Increased Can alter spike sequences
Mutual Information Transfer Reduced Overall decrease in transfer entropy jneurosci.orgbiorxiv.org
Spike Variability Reduced Can increase in some states jneurosci.orgbiorxiv.org
Inhibitory Neuron Firing Enhanced synaptic inhibition researchgate.netnih.govunimore.it Can be suppressed at deeper levels nih.gov

Note: Effects can be context and brain-region dependent.

This compound Effects on Mitochondrial Function and Bioenergetics (cellular level)

This compound also impacts cellular function through its effects on mitochondria, the powerhouses of the cell, influencing processes critical for energy production and cell survival. binasss.sa.cringentaconnect.comresearchgate.net

Mitochondrial Permeability Transition Pore (mPTP) Modulation

This compound has been shown to modulate the mitochondrial permeability transition pore (mPTP). binasss.sa.cringentaconnect.comresearchgate.netnih.govnih.govnih.govnih.gov The mPTP is a channel in the mitochondrial membrane whose opening can lead to mitochondrial dysfunction and cell death. binasss.sa.crresearchgate.netoup.com Studies suggest that this compound can increase the resistance of the mPTP to calcium-induced opening. binasss.sa.crnih.gov This effect is thought to be linked to the activation of mitochondrial ATP-sensitive potassium (mKATP) channels. nih.govnih.gov By preventing or delaying mPTP opening, this compound may contribute to cellular protection, particularly in the context of ischemia-reperfusion injury. binasss.sa.crresearchgate.netnih.gov

Mitochondrial Component Effect of this compound Related Mechanism (Proposed)
Mitochondrial Permeability Transition Pore (mPTP) Increased resistance to calcium-induced opening binasss.sa.crnih.gov Link to mitochondrial KATP channels nih.govnih.gov

Effects on Mitochondrial ATP Production and Respiration

The impact of this compound on mitochondrial ATP production and respiration is a subject of ongoing research. Mitochondrial respiration, the process that generates ATP, can be affected by volatile anesthetics. nih.gov While some anesthetics, like isoflurane (B1672236) and halothane (B1672932), have been shown to inhibit complex I of the electron transport chain, studies specifically on this compound's direct effects on respiratory complexes and ATP production yield varying results. ingentaconnect.comnih.gov

Some research suggests that this compound, unlike isoflurane, may not induce a reduction in mitochondrial membrane potential or ATP levels. nih.govnih.govharvard.edu This differential effect on mitochondrial function between this compound and isoflurane has been proposed as a potential reason for observed differences in their effects on neuronal cell death and cognitive function in some studies. nih.govnih.govharvard.edu However, other studies indicate that volatile anesthetics, including this compound, could influence ATP-dependent cellular energy processes, potentially due to mitochondrial disruption. nih.gov

Further detailed research is needed to fully elucidate the complex interplay between this compound, mitochondrial respiration, and ATP synthesis at the cellular level.

Influence on Reactive Oxygen Species (ROS) Generation

This compound has been shown to influence the generation of reactive oxygen species (ROS) in various cell types, a process implicated in both cellular injury and protective mechanisms like preconditioning. In isolated rat cardiomyocytes, preconditioning with this compound significantly decreased oxidative stress-induced cell death. nih.govnih.gov This protective effect coincided with an increase in ROS production and flavoprotein oxidation during acute exposure to the anesthetic. nih.govnih.gov Notably, this compound induced significantly greater ROS production and flavoprotein oxidation compared to sevoflurane (B116992). nih.govnih.gov Scavenging of ROS with Trolox abrogated the preconditioning potency of this compound, suggesting a crucial role for ROS in anesthetic-induced preconditioning and implying that ROS act upstream of mitochondrial uncoupling. nih.govnih.gov

Further research indicates that this compound increases mitochondrial KATP and sarcolemmal KATP channel activity, and this protective effect is mediated partly by increasing nitric oxide (NO) and ROS formation, followed by phosphorylation. binasss.sa.cr In human atrial myocardium, this compound-induced postconditioning, a protective phenomenon occurring after an ischemic event, depends on reactive oxygen species production, alongside the activation of adenosine (B11128) and bradykinin (B550075) B2 receptors. researchgate.net The cardioprotective effect of adenosine and bradykinin administered during reoxygenation was also mediated, at least in part, through ROS production. researchgate.net

Conversely, some studies suggest that this compound, like other volatile anesthetics, may decrease ROS production and reduce oxidative stress as a mechanism of cardioprotection. researchgate.net However, conflicting findings exist, with some research suggesting this compound-mediated ischemic postconditioning occurs through the generation of ROS. researchgate.net

This compound has also been reported to accelerate lipid peroxidation (LPO) reactions in bronchoalveolar tissue, increasing the production of malondialdehyde (MDA), a marker of oxidative stress, and inducing systemic oxidative stress in animals. umw.edu.pl It has been observed to decrease levels of glutathione (B108866) (GSH), a crucial endogenous antioxidant, in lung tissues of rats. umw.edu.pl

This compound Modulation of Cellular Signaling Pathways

This compound interacts with and modulates several key cellular signaling pathways involved in diverse cellular processes, including proliferation, differentiation, apoptosis, and stress responses.

MAPK (Mitogen-Activated Protein Kinase) Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate various cellular activities. In mammals, these include the ERK, JNK, and p38 families. nih.govcreative-diagnostics.comabcam.com this compound has been shown to influence MAPK signaling. In human atrial myocardium, this compound-induced postconditioning involves the activation of extracellular-regulated kinase 1/2 (ERK1/2) and the phosphorylation of p38 mitogen-activated protein kinase. nih.gov Another study indicated that gastrodin (B1674634) could reduce the levels of IL-1β and p38, effectively protecting rat hippocampus tissues from this compound's effects, suggesting this compound's involvement with the p38 pathway in this context. spandidos-publications.com

NF-κB (Nuclear Factor-kappa B) Signaling

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play critical roles in immune responses, inflammation, cell survival, and proliferation. abcam.comfrontiersin.orgmdpi.comresearchgate.netfrontiersin.org The NF-κB pathway involves canonical and non-canonical signaling routes. abcam.commdpi.comresearchgate.netfrontiersin.orgspandidos-publications.com

This compound has been shown to modulate NF-κB signaling. This compound preconditioning in human umbilical vein endothelial cells (HUVECs) caused phosphorylation and nuclear translocation of NF-κB before anoxia and reoxygenation (A/R) injury. plos.org Conversely, it induced the synthesis of IκBα, an inhibitor of NF-κB, and inhibited NF-κB activation after reoxygenation. plos.org This suggests that this compound activates NF-κB during the preconditioning phase and inhibits its excessive activation during reperfusion. plos.org These findings indicate a potential negative feedback mechanism involving NF-κB in this compound preconditioning. plos.org

Further studies on HUVECs exposed to A/R injury demonstrated that this compound preconditioning inhibited the non-canonical NF-κB signaling pathway. spandidos-publications.comresearchgate.net This inhibition involved downregulating components like NIK (NF-κB inducing kinase) and IKKα, while upregulating p100 and decreasing p52 levels. spandidos-publications.com this compound preconditioning also attenuated the increase in NIK, IKKα, p100, and RelB levels induced by A/R in combination with TNF-α. spandidos-publications.com The molecular target of this compound in the NF-κB pathway appears to be upstream of IKK activation, potentially by compromising the association of TRAF2 and IKK-alpha with TNF-R1. nih.gov

This compound inhalation has also been shown to increase NF-κB levels in lung tissues of rats, alongside markers of inflammation and oxidative stress. umw.edu.pl

PI3K/Akt/mTOR Pathways

The PI3K/Akt/mTOR pathway is a crucial signaling axis involved in regulating cell growth, proliferation, survival, and metabolism. nih.govqiagen.comnih.govmdpi.comresearchgate.net this compound has been reported to influence this pathway. In human atrial myocardium, this compound-induced postconditioning involves Akt activation. nih.gov While some studies on other volatile anesthetics like sevoflurane and isoflurane have shown involvement of the PI3K/Akt pathway in neuroprotection and cancer cell behavior, direct detailed findings on this compound's specific modulation of the entire PI3K/Akt/mTOR cascade in various cell lines were less prominent in the provided search results compared to other pathways. aja.org.twnih.govdovepress.com However, the interconnectedness of cellular signaling pathways suggests potential crosstalk. mdpi.commdpi.com

HIF-1α Pathway

Hypoxia-inducible factor 1-alpha (HIF-1α) is a subunit of the transcription factor HIF-1, a master regulator of oxygen homeostasis and cellular response to hypoxia. nih.govnih.govwikipedia.orggenome.jpbiologists.com HIF-1α is regulated by oxygen levels, with degradation occurring under normoxia and stabilization under hypoxia. nih.govnih.govwikipedia.orggenome.jpbiologists.com

This compound has been implicated in modulating the HIF-1α pathway. Studies in ovarian cancer cells (SKOV3) showed that this compound exposure increased cell proliferation and migration, potentially via the HIF-1α signaling pathway through miRNA mediation. nih.govmdpi.com Specifically, this compound downregulated the expression of miR-138, which is known to regulate HIF-1α. nih.govmdpi.com In neuroglioma cells (H4), this compound exposure decreased cell proliferation and migration, also involving HIF-1α and miR-138 upregulation. nih.gov this compound exposure significantly decreased HIF-1α levels in H4 cells compared to control. nih.gov

While it has been proposed that this compound, similar to other volatile anesthetics, can induce HIF-1, downstream targets like HO-1 and iNOS, and possess antioxidative, anti-inflammatory, and antiapoptotic properties, sufficient evidence specifically linking this compound exposure to the HIF-1 system warrants further investigation. aja.org.tw The PI3K/Akt pathway, which can be influenced by this compound, is also known to be an upstream regulator of HIF-1α in some cell types. aja.org.twnih.gov

This compound Impact on Protein Synthesis and Degradation in Cell Lines

Information specifically detailing the direct impact of this compound solely on global protein synthesis and degradation processes in various cell lines, independent of the signaling pathways mentioned above (which indirectly influence protein expression), was limited in the provided search results. The modulation of signaling pathways like PI3K/Akt/mTOR and NF-κB by this compound would inherently affect the synthesis of specific proteins that are downstream targets of these pathways, including those involved in survival, inflammation, and metabolism. For example, NF-κB regulates the expression of numerous genes encoding proteins involved in immune response and inflammation. frontiersin.orgmdpi.comresearchgate.netfrontiersin.org Similarly, the PI3K/Akt/mTOR pathway is a key regulator of protein synthesis machinery. qiagen.commdpi.comresearchgate.net this compound's influence on these pathways thus indirectly impacts the synthesis of a wide array of proteins.

Research on this compound preconditioning in HUVECs showed upregulation of antiapoptotic proteins like Bcl-2 and c-IAP1 and inhibition of SMAC release and caspase-3 cleavage after A/R injury, indicating an impact on proteins involved in the apoptotic cascade. plos.org This suggests that this compound can affect the balance between pro-apoptotic and anti-apoptotic proteins. plos.org

Further research is needed to comprehensively delineate the direct effects of this compound on the broader mechanisms of protein synthesis and degradation, such as ribosomal function, translation rates, and proteasomal activity, across different cell lines.

This compound Effects on Gene Expression (Transcriptomics in cell models)

Research investigating the effects of this compound on gene expression in cell models, particularly through transcriptomics, provides insights into the molecular mechanisms influenced by this anesthetic. Studies have compared the impact of this compound with other volatile anesthetics like sevoflurane on gene expression profiles.

One study utilizing next-generation sequencing to compare alterations in global gene expression profiles in the livers of rats exposed to sevoflurane or this compound revealed that both anesthetics activated genes related to xenobiotic metabolism, with this compound showing a greater extent of activation plos.org. Both agents also downregulated many genes related to immune response, with sevoflurane having a more pronounced effect in this regard plos.org.

Specifically, this compound treatment in rat livers led to the transcriptional activation of 282 genes by more than 2-fold, while sevoflurane activated 201 genes by the same magnitude. 59 genes were commonly activated by both anesthetics plos.org. Gene Ontology (GO) classification analysis of these upregulated genes identified 14 specific GO terms related to this compound, compared to 3 for sevoflurane, with p-values less than 10-3 plos.org.

Another study investigated the protective role of this compound in renal ischemia/reperfusion (I/R) injury by examining its effects on the ITGB1/CD9 signaling pathway using single-cell RNA sequencing (scRNA-seq) and transcriptome analysis researchgate.net. This research identified ITGB1 as a key regulatory gene in tubular epithelial cells (TECs) during renal I/R researchgate.net. In vitro experiments using RT-qPCR and Western blot were employed to evaluate the effects of this compound on ITGB1/CD9 expression researchgate.net.

While some studies focus on the effects of other anesthetics on gene expression in peripheral blood mononuclear cells (PBMCs) or brain cells plos.org, the research on this compound specifically highlights its influence on xenobiotic metabolism and immune response-related genes in the liver and potential regulatory genes like ITGB1 in the context of renal injury plos.orgresearchgate.net.

This compound's Influence on Cellular Apoptosis and Necrosis Pathways (in vitro)

The influence of this compound on cellular apoptosis and necrosis pathways has been investigated in various in vitro models. The findings regarding this compound's pro- or anti-apoptotic effects appear to be context-dependent, varying with cell type, concentration, and the presence of stressors like hypoxia or ischemia/reperfusion.

In human T lymphocytes, this compound did not exert any proapoptotic effects, in contrast to sevoflurane and isoflurane which induced caspase-dependent, mitochondria-mediated apoptosis in a dose-dependent manner nih.gov.

Studies on cancer cells have yielded mixed results. In SW480 colon cancer cells, incubation with 6 vol% this compound for 6 hours significantly increased the apoptosis rate after a 24-hour recovery period. However, exposure to 12 vol% this compound for 6 hours followed by a 6-hour recovery resulted in a significant reduction of apoptotic cells iiarjournals.org. At clinically relevant concentrations, this compound was reported to have only slight effects on apoptosis rate in these cells iiarjournals.org. This compound at 12 vol% also significantly reduced cell viability in SW480 cells after 3 and 6 hours of incubation and 24 hours of recovery iiarjournals.org.

In the context of ischemia/reperfusion or anoxia/reoxygenation injury, this compound has demonstrated protective effects against apoptosis in several cell types. This compound treatment significantly attenuated the increase of cell apoptosis induced by I/R in L02 liver cells in vitro vghtpe.gov.tw. This compound preconditioning protected human umbilical vein endothelial cells (HUVECs) against anoxia/reoxygenation-induced apoptosis spandidos-publications.com. This protective effect was associated with the activation of anti-apoptotic protein cIAP1 and decreased expression of the apoptogenic factor Smac spandidos-publications.com. This compound preconditioning was also found to inhibit the non-canonical NF-κB signaling pathway in HUVECs exposed to anoxia/reoxygenation spandidos-publications.com.

In neuronal cell cultures from neonatal rat cortex, this compound significantly attenuated neuronal cell death induced by oxygen and glucose deprivation nih.gov. This suggests a potential protective effect against both apoptotic and necrotic pathways in this model nih.gov.

Regarding necrosis, while some early concerns were raised about sevoflurane's association with renal tubular cell necrosis in a rat model, this compound was not primarily linked to this effect in the provided search results focusing on cellular mechanisms apsf.org. However, cell viability reduction observed with higher concentrations of this compound in SW480 cells could potentially involve necrotic processes alongside apoptosis iiarjournals.org.

Studies on myocardial cells have shown that this compound can induce postconditioning, protecting against hypoxia-reoxygenation injury in human atrial myocardium in vitro nih.gov. This protection involves the activation of signaling pathways including protein kinase C, mitochondrial ATP-sensitive potassium channels, Akt, extracellular-regulated kinase 1/2, and p38 mitogen-activated protein kinase nih.gov. This compound has also been shown to protect diabetic human myocardium against reperfusion injury through mechanisms involving PKC, mitochondrial KATP channels, Akt, and glycogen (B147801) synthase kinase-3β phosphorylation oup.com. Furthermore, this compound has been shown to inhibit mitochondrial permeability transition pore (mPTP) opening by reducing the expression of the proapoptotic protein Bax and improving the expression of Bcl-2 for anti-apoptosis and cardioprotection binasss.sa.cr.

In Vitro Effects of this compound on Apoptosis and Viability

Cell TypeThis compound Concentration/ConditionEffect on ApoptosisEffect on ViabilityReference
Human T lymphocytesVariedNo proapoptotic effectsNot specified nih.gov
SW480 Colon Cancer Cells6 vol%, 6h exposure + 24h recoverySignificantly increased apoptosis rateNot specified iiarjournals.org
SW480 Colon Cancer Cells12 vol%, 6h exposure + 6h recoverySignificant reduction of apoptotic cellsNot specified iiarjournals.org
SW480 Colon Cancer Cells12 vol%, 3h or 6h exposure + 24h recoveryNot significant change in apoptosis rate at other timesSignificantly reduced iiarjournals.org
L02 Liver CellsPre-treatment before H/RSignificantly attenuated H/R-induced apoptosisNot specified vghtpe.gov.tw
Human Umbilical Vein Endothelial Cells (HUVECs)Preconditioning (1.0 MAC) before A/RAttenuated A/R-induced apoptosisAttenuated A/R effects spandidos-publications.com
Neonatal Rat Cortex NeuronsPre-treatment before OGDSignificantly attenuated OGD-induced cell deathSignificantly attenuated nih.gov
Human Atrial MyocardiumPostconditioning (3-9%) during reoxygenationEnhanced recovery of force (indicator of protection)Not directly measured nih.gov
Diabetic Human MyocardiumPostconditioning during reoxygenationProtected against reperfusion injuryNot directly measured oup.com

H/R: Hypoxia/Reoxygenation, A/R: Anoxia/Reoxygenation, OGD: Oxygen and Glucose Deprivation

Pharmacokinetic Principles and Metabolic Pathways of Desflurane Non Clinical Focus

Absorption and Distribution Dynamics in Experimental Systems

The absorption of desflurane, an anesthetic gas, is primarily governed by gas laws and ventilation mechanics in experimental systems hres.ca. This compound exhibits a low blood/gas partition coefficient of 0.424, which is the lowest among halogenated anesthetic agents hres.canih.gov. This low solubility in blood facilitates a rapid equilibration between the alveolar concentration and the inspired and delivered concentrations hres.ca.

Studies in experimental or controlled environments have demonstrated that this compound exhibits faster wash-in and wash-out characteristics compared to agents like halothane (B1672932) and isoflurane (B1672236) hres.ca. For instance, in a crossover study, the wash-in value (FA/FI) at 30 minutes for this compound was 0.91, notably higher than 0.74 for isoflurane and 0.58 for halothane hres.ca. Similarly, the wash-out (FA/FAO) at 5 minutes was more rapid for this compound (0.12) compared to isoflurane (0.22) and halothane (0.25) hres.ca.

Despite its low solubility, this compound is widely distributed throughout the body in experimental models hres.ca. It partitions well into highly perfused tissues, muscles, and to a lesser extent, fat hres.ca. Tissue-blood partition coefficients influence the uptake of the anesthetic into different tissue groups, depending on tissue perfusion and the gas's solubility within that tissue nih.gov. Highly perfused tissues like the brain equilibrate faster than muscle or fat nih.gov. This compound has the lowest fat-blood solubility among potent inhalation agents, which contributes to rapid emergence from anesthesia, even after prolonged exposure nih.gov.

Based on calculations from a mammillary model comparing the kinetics of this compound, isoflurane, and halothane in volunteers (used here as an example of kinetic modeling in a controlled environment), the estimated volumes of different compartments were: Vessel Rich Group (32 ± 10 L), Muscle Group (5.7 ± 1.6 L), 4th Compartment (11 ± 3 L), and Fat Group (2.1 ± 0.4 L) hres.ca.

Table 1: Compartment Volumes in a Mammillary Model (Example)

CompartmentVolume (L) ± SD
Vessel Rich Group32 ± 10
Muscle Group5.7 ± 1.6
4th Compartment11 ± 3
Fat Group2.1 ± 0.4

The rate at which this compound passes into tissues depends on the tissue-blood partition coefficient, tissue blood flow, and the arterial to tissue partial pressure difference saica.com.au. For most anesthetic gases, the tissue-blood partition coefficient for lean tissues is near unity saica.com.au. However, solubility in lipid tissues is significantly greater than in blood saica.com.au.

Table 2: Fat:Blood Partition Coefficients for Inhalational Anesthetics at 37°C

Anaesthetic AgentFat:Blood Coefficient
Methoxyflurane61
Halothane62
Enflurane (B1671288)36
Isoflurane52
Sevoflurane (B116992)55
This compound (I-653)30
Nitrous Oxide2.3

Biotransformation and Metabolic Pathways of this compound

This compound is highly resistant to biotransformation, exhibiting an extremely low metabolic rate of less than 0.1% ekja.org. This minimal metabolism is a key characteristic contributing to its favorable pharmacokinetic profile, particularly its rapid elimination hres.caresearchgate.netcambridge.org.

In non-human or cellular systems, this compound can be metabolized into trifluoroacetic acid and inorganic fluorine ekja.orgsemanticscholar.org. This process is primarily mediated by cytochrome P450 2E1 (CYP2E1) ekja.orgresearchgate.netdrugbank.com. CYP2E1 plays a key role in the metabolism of several halogenated anesthetics, including isoflurane, sevoflurane, and enflurane researchgate.net.

The extent of this compound metabolism is significantly lower compared to other volatile anesthetics like halothane, sevoflurane, and isoflurane researchgate.net. The rank order of metabolism for these agents is generally considered to be halothane > sevoflurane ≈ enflurane > isoflurane > this compound researchgate.net. The inherent stability of the C-F bonds in this compound contributes to its low metabolic rate squarespace.com.

Excretion Mechanisms of this compound Metabolites (Theoretical, Non-Human/Cellular)

Given the extremely low rate of metabolism, the primary route of elimination for this compound itself in experimental systems, as in clinical settings, is via the lungs through exhalation researchgate.net.

For the minimal amount of this compound that undergoes biotransformation, the resulting metabolites, such as trifluoroacetic acid, would theoretically be subject to excretion. In non-human or cellular systems, following metabolic conversion, these more water-soluble metabolites would likely be eliminated through aqueous routes. For instance, in controlled studies involving volunteers (as a proxy for understanding metabolite handling), a small amount of the metabolite trifluoroacetic acid has been recovered in urine drugbank.com. Only about 0.02% of an inhaled dose of this compound has been recovered as urinary metabolites in normal volunteers hres.ca. This aligns with the understanding that metabolism is negligible.

The excretion of metabolites is dependent on factors such as their water solubility and the functional capacity of excretory organs, which in theoretical or non-human models would mirror biological principles of waste removal. However, the minimal metabolic activity of this compound means that metabolite excretion is a minor pathway compared to the pulmonary elimination of the parent compound.

Kinetic Modeling of this compound Disposition in Controlled Environments

Kinetic modeling is a valuable tool for understanding and predicting the disposition of this compound in controlled experimental settings. These models aim to describe the absorption, distribution, and elimination processes based on physiological parameters and the physicochemical properties of the anesthetic.

Two-compartment models have been found to adequately describe the pharmacokinetic characteristics of this compound in studies involving controlled environments or volunteers researchgate.net. These models typically involve a central compartment (representing the lungs, blood, and highly perfused tissues) and a peripheral compartment (representing less perfused tissues like muscle and fat) researchgate.net.

Studies utilizing kinetic modeling have estimated parameters such as the peripheral volume of distribution and the transport clearance between compartments for this compound and other volatile anesthetics researchgate.net. For example, one study using a two-compartment model reported a median peripheral volume of distribution for this compound of 612 ml vapour kg-1 body weight, compared to 4112 ml vapour kg-1 body weight for isoflurane and 1634 ml vapour kg-1 body weight for sevoflurane researchgate.net. The transport clearance from the central to the peripheral compartment was reported as 7.0 ml vapour kg-1 min-1 for this compound, 30.7 ml vapour kg-1 min-1 for isoflurane, and 13.0 ml vapour kg-1 min-1 for sevoflurane researchgate.net.

Table 3: Pharmacokinetic Parameters from a Two-Compartment Model (Example)

AnaestheticPeripheral Volume of Distribution (ml vapour kg-1)Transport Clearance (ml vapour kg-1 min-1)
This compound612 (343-1850)7.0 (4.4-11.1)
Isoflurane4112 (1472-9396)30.7 (15.9-38.7)
Sevoflurane1634 (762-8843)13.0 (9.8-22.4)
*Values represent medians and ranges.

Kinetic modeling helps to illustrate how the low solubility of this compound in blood and tissues contributes to its rapid equilibration and elimination dynamics in controlled systems researchgate.netaneskey.com. The rate of rise of the alveolar concentration relative to the inspired concentration (FA/FI) is faster for less soluble anesthetics like this compound because there is less uptake into the blood and tissues, allowing the alveolar concentration to more quickly approach the inspired concentration aneskey.comukzn.ac.za. Conversely, during elimination, the low tissue solubility facilitates a rapid decrease in tissue concentrations and thus faster wash-out hres.caukzn.ac.za.

While kinetic modeling in controlled environments or volunteers provides valuable insights into this compound's disposition, it's important to note that the complexity of biological systems and individual variability can influence actual pharmacokinetic behavior.

Comparative Molecular Pharmacology of Desflurane

Differential Mechanisms of Action Across Volatile Anesthetics at a Molecular Level

While desflurane, sevoflurane (B116992), and isoflurane (B1672236) share many common molecular targets, the nuances of their interactions and their relative potencies at these sites contribute to differential effects observed at the cellular and macroscopic levels. The precise mechanism by which volatile anesthetics induce anesthesia is still not fully understood, but it is accepted that they act by binding directly to sensitive target proteins rather than solely through non-specific interactions with the lipid bilayer. drugbank.comnih.govcer-rec.gc.ca However, the unitary theory of general anesthetic action, suggesting effects on the lipid bilayer, is an older school of thought. drugbank.com

Differences in the effects of these anesthetics have been observed across various targets. For instance, while all three potentiate GABAA receptors, the degree of potentiation can vary depending on the receptor subunit composition. nih.govpsu.edu Studies have shown that mutations in specific subunits can differentially affect the modulation by isoflurane, sevoflurane, and this compound, suggesting that while they may bind to overlapping sites, the exact interactions might not be identical. nih.govpsu.edu

Regarding NMDA receptors, while all three inhibit their function, the extent of inhibition at equivalent MAC concentrations can differ. rsds.org For example, at 3 MAC, this compound showed slightly greater inhibition of NR1/NR2B receptors compared to isoflurane and significantly greater inhibition compared to sevoflurane. rsds.org These differences in NMDA receptor inhibition might contribute to variations in the neurocognitive effects observed with different anesthetics. mdpi.comhsforum.com

Differential effects have also been noted on potassium channels. While isoflurane and this compound have qualitatively similar effects on Kv1.3 channels, the concentrations at which potentiation saturates and reverses to inhibition differ. jneurosci.org Isoflurane's inhibitory effect on uterine contractility may be partly mediated through activation of KATP channels, an effect not as pronounced with this compound or sevoflurane. nih.gov

Beyond ion channels and receptors in the central nervous system, volatile anesthetics can also have effects on targets outside the CNS, including those in the immune system. tandfonline.comnih.gov For example, isoflurane and sevoflurane have demonstrated different effects on leukocyte integrin Mac-1, suggesting that their immunological effects may differ. tandfonline.com

The molecular structure of these halogenated ethers, particularly the presence and position of halogen atoms, influences their physical properties and interactions with biological targets. This compound's structure is similar to isoflurane, with a fluorine atom replacing a chlorine atom, which results in differences in physical properties like vapor pressure and boiling point. nih.govnysora.com These structural variations can lead to differences in how they interact with binding sites on proteins, potentially contributing to the observed differential effects. mdpi.comresearchgate.netsemanticscholar.org Computational studies, such as molecular docking and dynamics simulations, are increasingly used to investigate the binding modes and interactions of these anesthetics with their targets, providing insights into the molecular basis for their differential actions. nih.govmdpi.comsemanticscholar.orgresearchgate.netacs.org

Structure-Activity Relationship Studies for this compound Analogs (theoretical/computational)

Structure-activity relationship (SAR) studies aim to correlate the structural features of molecules with their biological activity. For volatile anesthetics like this compound, theoretical and computational approaches are valuable tools for investigating how modifications to the molecular structure might influence their interactions with target proteins and, consequently, their anesthetic potency and properties.

Computational chemistry techniques, such as ab initio calculations, molecular docking, and molecular dynamics simulations, are employed to model the structures and interactions of this compound and its potential analogs with biological targets. nih.govmdpi.comsemanticscholar.orgresearchgate.netacs.orgfsu.edu These methods allow researchers to predict binding modes, assess binding affinities, and simulate the dynamic behavior of anesthetic molecules within protein binding pockets or lipid bilayers. mdpi.comresearchgate.net

Studies on the conformational properties of this compound and isoflurane in the gas phase using techniques like gas electron diffraction and quantum chemical calculations have revealed that they exist as mixtures of conformers, with a predominant form having a near trans configuration of the C-C-O-C skeleton. researchgate.net Theoretical calculations can predict the existence and relative energies of different conformers, providing insights into the flexibility and potential binding poses of these molecules. researchgate.net

Molecular docking simulations can predict where this compound and its analogs might bind on target proteins like ion channels. nih.govmdpi.comresearchgate.net For example, docking studies have suggested that this compound can bind to multiple sites within the Kv1.5 channel, including the inner cavity of the pore. nih.gov Molecular dynamics simulations can further investigate the stability of these ligand-receptor complexes and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. mdpi.comsemanticscholar.orgresearchgate.net

Theoretical models are also used to assess the environmental impact of anesthetic gases, including this compound, by calculating properties like global warming potential based on their molecular structure and estimated atmospheric lifetimes. fsu.edu This involves calculating inputs for SAR models, such as bond dissociation energies, which help determine reaction rates and predict atmospheric persistence. fsu.edu

While SAR studies for volatile anesthetics have historically been challenging due to the complexity of their interactions with multiple targets and the approximate nature of early lipid-based theories, modern computational approaches are providing more detailed insights into the molecular determinants of their activity. researchgate.netcambridge.org These theoretical and computational studies contribute to understanding why certain structural features are important for anesthetic action and can potentially guide the design of novel anesthetic agents with improved properties, although predicting anesthetic activity solely from molecular structure remains a challenge. researchgate.net

Computational studies have also explored the interaction of this compound and other volatile anesthetics with proteins like hemoglobin and myoglobin, investigating how factors like intoxication with hydrochloric acid might affect their binding and conformational changes. semanticscholar.org These theoretical models can provide insights into how anesthetic behavior might be altered in specific physiological conditions. semanticscholar.org

Environmental Impact and Degradation of Desflurane

Atmospheric Lifetime and Global Warming Potential of Desflurane

Here is a data table comparing the atmospheric lifetime and GWP100 of common inhaled anesthetics:

CompoundAtmospheric Lifetime (years)GWP100
This compound14 asahq.orgai-online.infoacs.orgnasa.govresearchgate.net2540 asahq.orgai-online.infoacs.orgnasa.govresearchgate.net
Isoflurane (B1672236)3 to 3.6 asahq.orgnsw.gov.auacs.orgnasa.govresearchgate.netnih.gov510 to 539 asahq.orgai-online.infoacs.orgnasa.govresearchgate.net
Sevoflurane (B116992)1.1 to 2 asahq.orgnsw.gov.auacs.orgnasa.govresearchgate.netnih.gov130 to 144 asahq.orgai-online.infoacs.orgnasa.govresearchgate.net
Nitrous Oxide114 asahq.orgpracticegreenhealth.org273 to 298 asahq.orgai-online.info

Environmental Fate and Degradation Pathways of this compound in the Atmosphere and Water

After administration, the vast majority of this compound is exhaled unchanged into the atmosphere through waste anesthesia gas scavenging systems. asahq.orgpracticegreenhealth.orggehealthcare.comnih.gov Minimal metabolism of this compound occurs in the body. asahq.orggehealthcare.comnih.govmims.com

In the atmosphere, this compound undergoes degradation primarily through reactions with hydroxyl radicals (OH). acs.orgnasa.govresearchgate.net Reactions with chlorine atoms also contribute to its atmospheric breakdown. acs.orgnasa.gov Studies using smog chambers and Fourier-transform infrared spectroscopy (FTIR) have investigated the kinetics and mechanisms of these reactions. acs.orgnasa.gov For example, chlorine atoms react with this compound (CF3CHFOCHF2) via hydrogen abstraction, yielding CF3CFOCHF2 and CF3CHFOCF2 radicals. acs.orgnasa.gov These radicals undergo further reactions in the atmosphere. acs.orgnasa.govresearchgate.net

Strategies for Mitigating Environmental Release of this compound (theoretical/technological)

Given the significant environmental impact of this compound, various strategies are being explored and implemented to mitigate its release into the environment. These strategies focus on reducing the amount of this compound used and preventing its escape into the atmosphere.

One primary strategy is the preferential use of alternative anesthetic agents with lower GWPs, such as sevoflurane or isoflurane, or utilizing total intravenous anesthesia (TIVA) or regional anesthesia techniques when clinically appropriate. mdpi.comasahq.orghealth.qld.gov.auopenanesthesia.orgnih.govashe.orgatachcommunity.comhealthmanagement.orgubc.ca Many healthcare institutions are actively working to reduce or eliminate this compound from their formularies. practicegreenhealth.orghealth.qld.gov.auopenanesthesia.orgatachcommunity.comubc.ca

Minimizing fresh gas flow rates during anesthesia administration is another crucial strategy. asahq.orgpracticegreenhealth.orghealth.qld.gov.aunih.govatachcommunity.comhealthmanagement.orgubc.ca Lower flow rates reduce the total amount of anesthetic vaporized and subsequently released as waste gas. nih.gov Modern anesthesia machines often facilitate the use of low-flow anesthesia. practicegreenhealth.orgnih.gov

Educational initiatives for anesthesia providers are also considered critical to raise awareness about the environmental impact of anesthetic gases and promote the adoption of more sustainable practices. health.qld.gov.auopenanesthesia.orgatachcommunity.com

Here is a data table summarizing mitigation strategies:

StrategyDescription
Preferential use of lower GWP agents (Sevoflurane, Isoflurane)Choosing anesthetics with less potent greenhouse gas effects.
Utilizing TIVA or Regional AnesthesiaAvoiding inhaled anesthetics altogether when clinically suitable.
Minimizing Fresh Gas Flow RatesReducing the amount of carrier gas used, thereby reducing anesthetic consumption and waste.
Waste Anesthetic Gas Capture and Treatment TechnologiesEmploying systems to capture and potentially process or destroy exhaled anesthetic gases before atmospheric release.
Education and Awareness ProgramsInforming anesthesia providers about environmental impacts and sustainable practices.
Formulary Restrictions/Elimination of this compoundLimiting or removing this compound availability in healthcare institutions.

Advanced Research Methodologies in Desflurane Studies

In Vitro Electrophysiology Techniques for Desflurane Characterization

In vitro electrophysiology, including techniques like patch-clamp and studies utilizing oocyte expression systems, is crucial for characterizing the effects of this compound on ion channels and receptors. The Xenopus laevis oocyte expression system is widely used for screening ligand-gated and voltage-gated ion channels, as well as electrogenic transporters. multichannelsystems.comscribd.com Oocytes are large, robust cells that can be obtained in large numbers and are relatively easy to handle, making them suitable for expressing foreign ion channels or receptors by injecting mRNA. multichannelsystems.comscribd.comyoutube.com

Patch-clamp techniques allow for the recording of ionic currents across cell membranes, providing direct measurements of how this compound modulates the activity of specific channels. scribd.comyoutube.com For instance, studies using two-electrode voltage-clamping in Xenopus oocytes expressing the excitatory amino-acid carrier 1 (EAAC1) have shown that this compound significantly increases EAAC1 activity. nih.gov The EC50 of this compound for increasing the EAAC1 response was determined to be 0.75 mM. nih.gov Kinetic studies revealed that this compound increased the Vmax of the EAAC1 response for glutamate (B1630785) without affecting the Km. nih.gov

Automated patch-clamp systems and oocyte handling robots facilitate medium-throughput screenings of ion channels and transporters, enabling researchers to efficiently study the effects of compounds like this compound. multichannelsystems.com These systems can automate tasks such as cell washing and compound application, providing precise and reproducible current recordings. multichannelsystems.com

Molecular Dynamics Simulations and Computational Chemistry for this compound Binding

Molecular dynamics (MD) simulations and computational chemistry play a significant role in understanding the molecular interactions and binding sites of this compound. These methods allow researchers to model the dynamic behavior of this compound molecules in complex biological environments, such as lipid membranes and protein binding pockets. nih.govmdpi.comresearchgate.net

Computational studies have identified anesthetic binding sites in the transmembrane domain of proteins, such as the Gloeobacter violaceus ligand-gated ion channel (GLIC), a bacterial homologue of mammalian pentameric ligand-gated ion channels (pLGICs) which are sensitive to general anesthetics. nih.govnih.govescholarship.org Molecular simulations of this compound interacting with GLIC have revealed a binding pathway through a membrane-embedded tunnel, accessed via an intrasubunit protein lumen. nih.govnih.gov This observation supports the Meyer-Overton hypothesis, which relates anesthetic potency to lipophilicity. nih.govnih.gov

High concentrations of this compound in simulations have also led to the identification of a second transmembrane binding site (TM2) in GLIC that appears to inhibit the dissociation of the anesthetic from the primary site (TM1). nih.govnih.gov Asymmetric binding patterns of this compound to the channel were observed to promote an iris-like conformational change, constricting and dehydrating the ion pore and creating a barrier to ion translocation. nih.govnih.gov

X-ray crystallography studies of GLIC co-crystallized with general anesthetics, including this compound, have provided structural insights into binding sites. escholarship.org These studies showed that this compound binds deeper within a cavity in the transmembrane domain compared to other anesthetics like propofol (B549288), engaging primarily in hydrophobic interactions with specific amino acid residues. escholarship.org Molecular dynamics simulations performed on wild-type and mutant GLIC channels have helped to explain how mutations in the binding site can alter the channel's response to protons and affect its pharmacology with general anesthetics. escholarship.org Flooding simulations are another computational technique used to study the interaction between membrane proteins and ligands like this compound, demonstrating how molecules can enter binding sites via membrane-mediated pathways. mdpi.comresearchgate.net

Advanced Imaging Techniques in Basic Science Research

Advanced imaging techniques such as functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are employed in animal models to investigate the mechanisms of this compound action in the brain. pnas.orgnih.govresearchgate.netbiorxiv.org These techniques allow for non-invasive assessment of brain activity and neurochemistry. pnas.orgnih.gov

Simultaneous PET/fMRI studies in animal models, such as non-human primates, can characterize the dynamic relationship between hemodynamic responses measured by fMRI and changes in neurochemistry detected by PET. pnas.org While studies using isoflurane (B1672236) anesthesia have been conducted to facilitate pharmacological challenges in PET/fMRI, the impact of different anesthetics, including isoflurane, on tracer kinetics in PET studies in small animals requires careful consideration. pnas.orgresearchgate.net Isoflurane anesthesia, for instance, has been shown to influence tracer kinetics for dopamine-sensitive PET tracers targeting D2/D3 receptors in rats, leading to a more rapid equilibrium compared to other anesthetics. researchgate.net

fMRI relies on the blood oxygenation level-dependent (BOLD) contrast, which measures hemodynamic responses related to neuronal activity. nih.govmdpi.com However, anesthetics like isoflurane can alter neurovascular coupling and suppress functional connectivity, potentially affecting fMRI readouts. mdpi.com Despite these considerations, fMRI and PET in animal models provide valuable tools for understanding the neurobiological effects of anesthetics at a systems level.

Proteomic and Metabolomic Approaches in this compound Research

Proteomic and metabolomic approaches are utilized to investigate the impact of this compound on protein and metabolite profiles in cellular and tissue samples. karger.comhelmholtz-munich.defrontiersin.orgnih.govmdpi.com These "omics" technologies provide comprehensive views of the molecular changes induced by this compound exposure. frontiersin.org

Proteomics involves the quantitative analysis of proteins to link gene transcription to metabolic processes. frontiersin.org Studies using in vivo rat models of this compound-induced preconditioning have analyzed cardiac tissue proteomes to identify treatment-dependent protein alterations. karger.com A gel-based comparative approach coupled with mass spectrometry identified 40 protein spots that were altered during a 30-minute this compound preconditioning protocol. karger.com These alterations primarily affected metabolic proteins involved in NADH/NAD+ redox balance, calcium homeostasis, and acidosis. karger.com Interestingly, the changes were not solely due to altered protein expression but also represented modifications of specific protein isoforms. karger.com

Metabolomics focuses on identifying and quantifying the complete set of metabolites in a biological system under specific conditions, offering functional phenotyping. helmholtz-munich.defrontiersin.org Both non-targeted and targeted metabolomics approaches are employed. helmholtz-munich.de Non-targeted metabolomics aims to detect a wide range of metabolites to generate new hypotheses, while targeted metabolomics quantifies specific, predefined sets of metabolites. helmholtz-munich.de Studies investigating the impact of anesthesia and euthanasia methods on the metabolome of mammalian tissues in mouse models have shown that different tissue collection strategies can dramatically affect metabolite profiles. nih.gov While this study primarily compared isoflurane and other methods in the context of tissue collection for metabolomics, it highlights the sensitivity of the metabolome to anesthetic exposure. nih.gov Combining proteomic and metabolomic data can provide deeper insights into the metabolic pathways and regulatory networks affected by interventions like anesthetic exposure. frontiersin.orgmdpi.com

Genetic Manipulation in Model Organisms and Cell Lines for this compound Response Studies

Genetic manipulation in model organisms and cell lines is a powerful approach to study the genetic basis of this compound response and identify specific genes or pathways involved. mdpi.comnih.govmdpi.combrown.edunih.gov Model organisms like Drosophila melanogaster (fruit fly), Caenorhabditis elegans (nematode), and mice are valuable due to their genetic manipulability and established research tools. mdpi.comnih.govmdpi.combrown.edunih.gov

Studies in Drosophila have utilized mutant lines to investigate altered anesthetic responses. mdpi.comnih.gov By examining the sensitivity of different mutant strains to volatile anesthetics, including this compound, researchers can identify genetic elements that correlate with altered responses. mdpi.comnih.gov Mutations can confer uniform effects on sensitivity to various anesthetics or exhibit non-uniform effects, where the impact is more prominent for some agents than others. nih.gov Non-uniform effects are of particular interest as they may point to specific drug targets preferentially affected by certain anesthetics. nih.gov Research in Drosophila has identified mutations that show a characteristic pattern of altered potencies across different volatile anesthetics, including this compound. nih.gov

Genetic manipulation techniques, such as CRISPR/Cas9 genome editing and RNA interference (RNAi), allow for targeted modifications of genes in model organisms and cell lines. mdpi.comnih.gov These technologies enable researchers to create gene knockouts, knock-ins, or introduce precise point mutations to study the functional role of specific genes in the context of this compound exposure. mdpi.comnih.gov While genome editing is well-established in model organisms, its application in non-model organisms is also advancing, expanding the range of biological systems that can be investigated. mdpi.com Studies using genetically modified organisms or cell lines can help elucidate the molecular pathways and targets underlying the physiological and cellular responses to this compound.

Future Directions and Emerging Research Avenues for Desflurane

Elucidating Novel Molecular Targets for Desflurane

While the general mechanisms of volatile anesthetics involve interactions with various ion channels and receptors in the central and peripheral nervous systems, specifically by blocking excitatory channels and enhancing inhibitory channel activity, the precise spectrum of molecular targets for this compound is still being explored. This compound, a fluorinated ether derivative, shares structural similarities with isoflurane (B1672236), with the addition of a fluorine atom influencing its physical properties. nih.govscientificarchives.com

Ongoing research aims to identify and characterize novel proteins and lipid environments with which this compound interacts. Studies have shown that volatile anesthetics, including this compound, can modulate mammalian Shaker-related voltage-gated potassium (Kv1.x) channels. Specifically, this compound has been found to exert an open-channel blocking action on human Kv1.5 (hKv1.5) channels by interacting with specific amino acids within the channel pore. units.itnih.gov This open-channel block contributes to both stimulatory and inhibitory actions of this compound on these channels, depending on the membrane potential. nih.gov Molecular docking simulations suggest that this compound can be positioned near the base of the ion selectivity filter in the hKv1.5 channel. nih.gov

Another area of investigation involves two-pore-domain potassium channels (K2P), such as TREK-1 and TASK, which are known to be regulated by volatile anesthetics like this compound and contribute to neuronal excitability. mdpi.comphysiology.org Further research is needed to fully understand the mechanism of activation of these channels by this compound and whether the anesthetic acts directly on the channel structure. physiology.org

Understanding these interactions at the molecular level is crucial for gaining a more complete picture of how this compound induces anesthesia and for potentially identifying novel therapeutic targets or off-target effects.

Understanding this compound Interactions with Complex Biological Systems (e.g., organoids, brain slices)

Investigating the effects of this compound on complex biological systems like brain organoids and acute brain slices provides valuable insights into its impact on neural circuits and network activity in a more physiologically relevant context than simplified in vitro models.

Brain slices, particularly from regions like the hippocampus and cortex, have been used to study the electrophysiological effects of this compound. Studies using rat hippocampal slices have shown that this compound can improve the recovery of resting and action potentials after hypoxia, correlating with enhanced hyperpolarization and attenuated depolarization of the membrane potential during the hypoxic insult. nih.gov This protective effect of this compound in hippocampal slices appears to involve protein kinase C and KATP channels. nih.gov

Research utilizing cortical brain slices has demonstrated that this compound anesthesia can alter cortical layer-specific hierarchical interactions in the cerebral cortex. researchgate.net In vivo electrophysiological recordings in rats have shown that this compound reduces neuronal interactions within local brain circuits, with a preferential effect on feedback pathways. researchgate.net This suggests that changes in neuronal connectivity within local cortical circuits may contribute to the larger-scale cortical functional disintegration observed during anesthetic-induced unconsciousness. researchgate.net

Brain organoids, derived from human pluripotent stem cells, offer a promising tool for studying human neurodevelopment and related disorders, providing a three-dimensional tissue structure that better models in vivo complexity compared to 2D cell cultures. nih.govnih.govbiorxiv.org These organoids can exhibit spontaneous electrophysiological signals and synchronous neural network activity. frontiersin.org While research on the direct interaction of this compound with brain organoids is an emerging area, organoids are being increasingly used for drug screening and to study neurological conditions, suggesting their potential for investigating anesthetic effects on human-relevant neural networks. nih.govkeio.ac.jp Studies using organoids have explored their electrophysiological responses and the impact of anesthetic agents like isoflurane on their activity. nih.gov The development of cortical brain organoid slices (cBOS) further facilitates the study of human neural cells in intact minimal networks, providing a powerful platform to assess morphological and functional aspects and address pathways involved in cellular damage. nih.gov

These complex biological systems allow researchers to move beyond single-target studies and explore how this compound influences integrated neural function, providing a more comprehensive understanding of its effects on the brain.

Development of Next-Generation Anesthetics Based on this compound's Mechanism Insights (theoretical design)

The insights gained from understanding this compound's molecular targets and its interactions with biological systems are expected to inform the theoretical design of next-generation anesthetics. Despite the advancements in inhaled anesthetics like this compound and sevoflurane (B116992), the development of even better agents remains challenging, partly due to the limited understanding of structure-activity relationships and synthetic complexities. researchgate.net

Future research in this area may leverage computational approaches, such as computational-based ligand design and structure-based design, to develop novel anesthetic candidates. researchgate.net Understanding how this compound interacts with specific amino acids in ion channels, as shown with hKv1.5 channels, could guide the design of molecules with tailored binding affinities and improved selectivity for desired targets. nih.gov

Theoretical models and computational chemistry are being applied to study the interactions of volatile anesthetics, including this compound, with biological molecules like hemoglobin and myoglobin. mdpi.com Such studies can provide insights into the conformational changes induced by anesthetic binding and potentially inform the design of anesthetics with altered interaction profiles. mdpi.com

The goal is to design anesthetics with optimized pharmacokinetic and pharmacodynamic properties, potentially leading to agents with faster induction and emergence, reduced side effects, and improved safety profiles. This theoretical design process relies heavily on the fundamental knowledge of this compound's mechanisms of action at various levels of biological organization.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in anesthesiology research, offering powerful tools for analyzing complex data and supporting decision-making. scirp.orgnih.govresearchgate.netaip.orgfrontiersin.org These technologies hold significant potential for advancing research on this compound.

ML techniques are also being used to analyze complex physiological data, such as electroencephalogram (EEG) waveforms, to monitor the depth of anesthesia. nih.govfrontiersin.orgclinmedjournals.org While current depth of anesthesia monitoring devices use simplified data, modern AI algorithms are well-suited for real-time analysis of complex EEG and electromyogram (EMG) data, which could lead to more accurate and personalized anesthetic titration with agents like this compound. mdpi.com Machine learning algorithms have demonstrated superior accuracy over traditional methods in analyzing EEG features across various anesthesia depths. frontiersin.org

Furthermore, AI can accelerate anesthetic drug discovery and optimize drug screening and toxicity prediction. researchgate.net By analyzing large datasets of protein sequences and structures, AI tools can aid in identifying potential drug targets and predicting the properties of novel anesthetic candidates. researchgate.net Computational models fitted to experimental data from studies using this compound in vivo can simulate the effects of the anesthetic on neuronal networks and predict the outcomes of interventions aimed at reversing anesthetic effects, such as cholinergic activation. plos.org

Conclusion: Synthesis of Desflurane Research and Future Outlook

Integration of Molecular, Cellular, and Systems-Level Understanding of Desflurane Action

Research into the mechanism of action of inhaled anesthetics, including this compound, has shifted from early lipid-based theories to a focus on specific protein targets, particularly ion channels and neurotransmitter receptors. nih.govclinicalpub.comdrugbank.com At the molecular level, this compound is understood to modulate the activity of various ion channels and receptors in the central nervous system. patsnap.comnih.gov Key targets include the enhancement of inhibitory gamma-aminobutyric acid type A (GABAA) receptor activity and glycine (B1666218) receptor activity, as well as the inhibition of excitatory N-methyl-D-aspartate (NMDA) receptors and nicotinic acetylcholine (B1216132) receptors (nACHR). patsnap.comclinicalpub.comdrugbank.commdpi.com this compound also interacts with two-pore domain potassium (K2P) channels, leading to neuronal hyperpolarization. patsnap.com Beyond direct protein interactions, there is also evidence suggesting anesthetics may target plasma membrane lipids, influencing protein function indirectly. pnas.org

At the cellular level, the modulation of these ion channels and receptors by this compound leads to the suppression of neuronal activity. patsnap.com By enhancing inhibitory neurotransmission and inhibiting excitatory neurotransmission, this compound reduces the likelihood of neurons firing action potentials. patsnap.comnysora.com Studies have shown that this compound can reshape information transfer between neurons, potentially by providing a less informative neurotransmission rather than complete silencing. plos.org

Integrating these molecular and cellular effects, the systems-level understanding of this compound action points to its influence on specific brain regions and neural circuits responsible for the components of the anesthetic state: unconsciousness, amnesia, analgesia, and immobility. clinicalpub.comnysora.com While immobility is thought to involve actions in the spinal cord, sedation, hypnosis, and amnesia are mediated by supraspinal mechanisms affecting pathways related to memory, sleep, and consciousness. clinicalpub.comnysora.com The subtly different clinical profiles of inhaled anesthetics likely arise from their distinct actions on a limited number of critical molecular targets within these systems. clinicalpub.comcer-rec.gc.ca

Remaining Fundamental Questions in this compound Research

Despite significant progress, several fundamental questions regarding this compound's mechanism of action persist. A major challenge lies in fully elucidating how the interactions with identified molecular targets translate into the complex behavioral state of anesthesia. clinicalpub.comnih.gov While specific receptors and channels have been implicated, the exact contribution of each target to the various components of anesthesia (e.g., amnesia vs. immobility) is not yet completely understood. clinicalpub.comcer-rec.gc.ca

Furthermore, the precise binding sites of inhaled anesthetics on many pharmacologically relevant target proteins remain challenging to identify due to the low-affinity nature of these interactions. clinicalpub.com Research continues to explore how anesthetic binding in hydrophobic cavities within proteins leads to functional modulation. clinicalpub.com The potential role of lipid-mediated effects, perhaps in conjunction with protein targets, also warrants further investigation, particularly in light of findings suggesting anesthetic disruption of lipid rafts and activation of enzymes like phospholipase D2. pnas.org

Understanding the full spectrum of this compound's interactions and how these interactions are integrated across different neuronal populations and circuits to produce the global state of anesthesia represents a significant ongoing research challenge. clinicalpub.comijcmph.com

Broader Implications of this compound Research for Anesthetic Science

Research into this compound's mechanism of action has broader implications for the field of anesthetic science. By contributing to a more complete understanding of how volatile anesthetics interact with biological targets, this research informs the development of new anesthetic agents with potentially improved properties. A deeper understanding of the molecular basis of anesthesia could facilitate the design of drugs with greater specificity for desired anesthetic endpoints and reduced off-target effects.

Furthermore, insights gained from studying this compound's effects on neuronal circuits can shed light on the fundamental mechanisms underlying states of consciousness, memory, and pain processing. nysora.comnih.gov Research into how anesthetics disrupt or modulate these processes provides valuable tools for neuroscientific inquiry.

Q & A

Q. What experimental models are commonly used to study desflurane's pharmacokinetics and pharmacodynamics?

Methodological Answer: Preclinical studies often use rodent models (e.g., randomized controlled trials in rats with vented inhalation chambers) to assess anesthetic potency and recovery profiles. For example, studies expose animals to 7–8% this compound vaporized in oxygen (3 L/min) and monitor physiological responses like loss of righting reflex and spontaneous breathing . Larger animal models (e.g., canines) are employed to evaluate cardiovascular effects, leveraging repeated-measures ANOVA for statistical analysis of hemodynamic parameters .

Q. How does this compound compare to other volatile anesthetics (e.g., sevoflurane) in recovery time?

Methodological Answer: Randomized controlled trials in humans measure time to orientation post-extubation. For instance, this compound shows significantly shorter recovery times (e.g., 2.4 min vs. 4.8 min for sevoflurane) with lower variability, assessed via 100-mm visual analogue scales and confidence intervals . Statistical power analysis (α = 0.05, β = 0.10) ensures sample sizes (e.g., ≥17 patients/group) detect ≥10% differences in recovery metrics .

Q. What are the primary metabolic pathways of this compound in humans?

Methodological Answer: Gas chromatography-mass spectrometry (GC-MS) quantifies anesthetic metabolites in exhaled air and blood. Studies report minimal this compound metabolism (<0.02% fluoride recovery) compared to isoflurane or halothane, validated via hybrid pharmacokinetic models and mammillary compartmental analyses .

Advanced Research Questions

Q. How do conflicting data on this compound’s cardiovascular effects (e.g., tachycardia vs. stability) arise in experimental studies?

Methodological Answer: Divergent findings often stem from methodological variables:

  • Dosing protocols : Rapid increases in this compound concentration (e.g., 0.55 MAC to 1.66 MAC) induce transient catecholamine surges (plasma epinephrine +150%), while slower titration mitigates this .
  • Species differences : Canine studies show impaired left ventricular-arterial coupling under this compound, whereas human trials report stable hemodynamics, necessitating Bonferroni-adjusted ANOVA for cross-species comparisons .
  • Confounding factors : Concurrent nitrous oxide use prolongs equilibration, altering tissue-blood partition coefficients and recovery kinetics .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent neurotoxicity in developmental models?

Methodological Answer: Mixed-effects models account for longitudinal data (e.g., neuronal apoptosis in neonatal rodents). Nonparametric tests (e.g., Kruskal-Wallis) address skewed distributions in small-sample studies, while Monte Carlo simulations validate extrapolations from animal toxicity thresholds to human-equivalent doses .

Q. How can researchers reconcile this compound’s low blood-gas solubility with its variable tissue uptake in multi-compartment models?

Methodological Answer: Hybrid pharmacokinetic analyses partition tissues into "vessel-rich" vs. "muscle/fat" groups using partition coefficients (e.g., λblood:brain = 1.3 for this compound). Iterative curve-fitting to normalized FA/FA0 (alveolar fraction) data predicts terminal elimination half-lives (t1/2γ ≈ 21 min in humans) .

Data Contradiction Analysis

Q. Why do some studies report this compound’s environmental impact as negligible despite its high global warming potential (GWP)?

Methodological Answer: Discrepancies arise from:

  • Scope of analysis : Lifecycle assessments (LCAs) comparing GWP (this compound = 2,540 vs. sevoflurane = 130) often omit clinical practice variables (e.g., fresh gas flow rates). Lower flow rates (0.5 L/min) reduce this compound consumption by 60%, altering cost-benefit ratios .
  • Regional practices : Hospitals using >4% this compound (of total volatile vials) show higher carbon footprints, necessitating Pharmalytix/iPharmacyPROD audits for granular data .

Methodological Best Practices

  • Experimental design : Use crossover protocols to minimize inter-subject variability in human trials .
  • Data validation : Pair mammillary compartmental models with bootstrap resampling to quantify confidence intervals for pharmacokinetic parameters .
  • Ethical compliance : Adhere to IACUC guidelines for anesthetic duration/severity in animal studies (e.g., ≤2 hours exposure in ventilated chambers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.